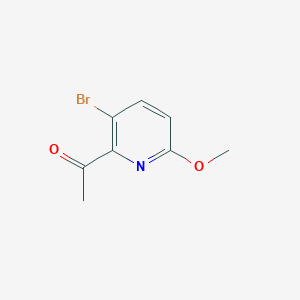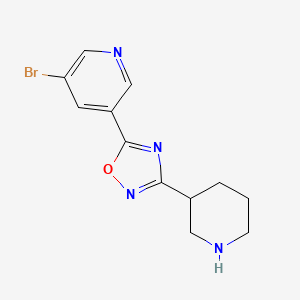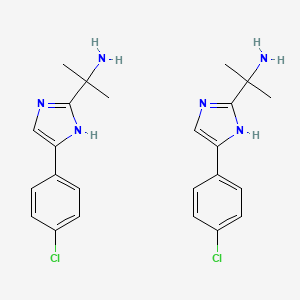
1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the tert-butylthio group and the piperazine ring in its structure suggests that this compound may exhibit unique chemical and pharmacological properties.
Métodos De Preparación
The synthesis of 1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyridine derivative, followed by the introduction of the tert-butylthio group. The piperazine ring is then incorporated through nucleophilic substitution reactions. The final step involves the acetylation of the piperazine nitrogen to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives. Common reagents and conditions used in these reactions include hydrogenation catalysts (e.g., palladium on carbon), oxidizing agents (e.g., hydrogen peroxide), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in structure-activity relationship (SAR) studies.
Biology: The compound’s potential biological activities, such as antimicrobial and antiviral properties, are of interest in biological research.
Medicine: Piperazine derivatives are known for their central nervous system activities, and this compound may be investigated for its potential anxiolytic, antidepressant, or antipsychotic effects.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone is not fully understood. based on the structure of similar piperazine derivatives, it is likely to interact with various molecular targets in the central nervous system. These targets may include serotonin, dopamine, and adrenergic receptors. The compound may modulate neurotransmitter levels and receptor activity, leading to its observed pharmacological effects.
Comparación Con Compuestos Similares
1-(4-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazin-1-yl)ethanone can be compared with other piperazine derivatives such as:
Buspirone: Known for its anxiolytic effects, buspirone acts on serotonin receptors.
Venlafaxine: An antidepressant that inhibits the reuptake of serotonin and norepinephrine.
LQFM180: A piperazine derivative with antioxidant and central nervous system activities. The uniqueness of this compound lies in its specific structural features, such as the tert-butylthio group, which may confer distinct pharmacological properties.
Propiedades
Fórmula molecular |
C16H25N3OS |
|---|---|
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
1-[4-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H25N3OS/c1-12-10-14(21-16(3,4)5)11-17-15(12)19-8-6-18(7-9-19)13(2)20/h10-11H,6-9H2,1-5H3 |
Clave InChI |
RCMYVCDXQYISQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCN(CC2)C(=O)C)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(2-Oxopropoxy)benzo[b]thiophene-6-carboxylicacid](/img/structure/B11805007.png)







![2-(Trifluoromethyl)benzo[d]thiazol-5-ol](/img/structure/B11805053.png)
